molecular formula C11H10O2S B8195320 1-(4-(Methylthio)benzofuran-7-yl)ethanone

1-(4-(Methylthio)benzofuran-7-yl)ethanone

Cat. No.: B8195320
M. Wt: 206.26 g/mol
InChI Key: HEYYAUMEZWAUJU-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)benzofuran-7-yl)ethanone is an organic compound with the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol . This compound features a benzofuran ring substituted with a methylthio group at the 4-position and an ethanone group at the 7-position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)benzofuran-7-yl)ethanone typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a methylthio group, often using methylthiol or related reagents under suitable conditions.

    Attachment of the Ethanone Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)benzofuran-7-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(Methylthio)benzofuran-7-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)benzofuran-7-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-(Methylthio)benzofuran-7-yl)ethanone can be compared with other benzofuran derivatives, such as:

    1-(4-Methoxybenzofuran-7-yl)ethanone: Similar structure but with a methoxy group instead of a methylthio group.

    1-(4-Hydroxybenzofuran-7-yl)ethanone: Contains a hydroxy group instead of a methylthio group.

    1-(4-Chlorobenzofuran-7-yl)ethanone: Features a chloro group instead of a methylthio group.

The uniqueness of this compound lies in the presence of the methylthio group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylsulfanyl-1-benzofuran-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7(12)8-3-4-10(14-2)9-5-6-13-11(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYAUMEZWAUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)SC)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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